molecular formula C27H22S B14351900 2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran CAS No. 91663-85-3

2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran

Katalognummer: B14351900
CAS-Nummer: 91663-85-3
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: JRAYMVFTNIULPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran is a chemical compound that belongs to the class of benzothiopyrans Benzothiopyrans are heterocyclic compounds containing a sulfur atom fused to a benzene ring and a pyran ring This compound is characterized by the presence of three phenyl groups attached to the benzothiopyran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde derivatives with thiophenol in the presence of a base, followed by cyclization to form the benzothiopyran ring system. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzothiopyran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiopyran derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,5-Triphenylimidazole: Another compound with three phenyl groups but with an imidazole core.

    2,4,5-Triphenyl-1H-imidazole: Similar structure but with an imidazole ring instead of a benzothiopyran ring.

    4H-1-Benzothiopyran-4-one: A benzothiopyran derivative with a ketone group.

Uniqueness

2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

91663-85-3

Molekularformel

C27H22S

Molekulargewicht

378.5 g/mol

IUPAC-Name

2,4,5-triphenyl-7,8-dihydro-4H-thiochromene

InChI

InChI=1S/C27H22S/c1-4-11-20(12-5-1)23-17-10-18-25-27(23)24(21-13-6-2-7-14-21)19-26(28-25)22-15-8-3-9-16-22/h1-9,11-17,19,24H,10,18H2

InChI-Schlüssel

JRAYMVFTNIULPR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.